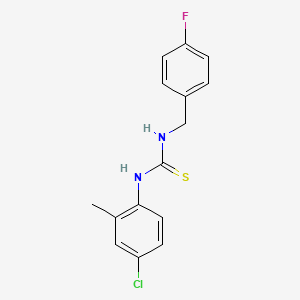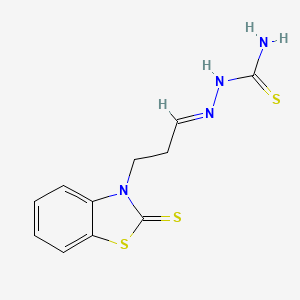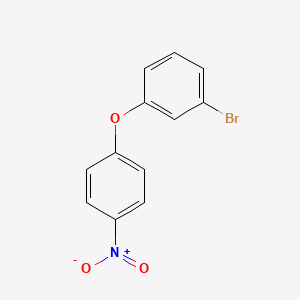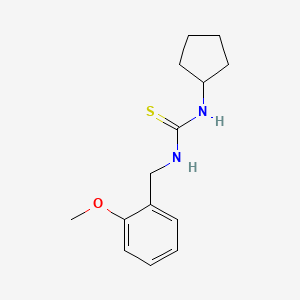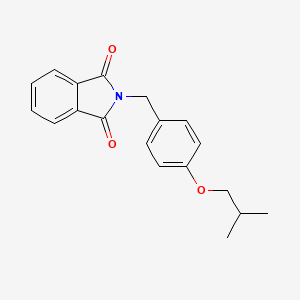![molecular formula C15H21N5O B5696505 N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a spirocyclic compound that contains a triazaspiro ring system, which gives it a distinctive structure.
Mécanisme D'action
MTSET modifies cysteine residues in proteins through the formation of a disulfide bond. This modification can have a range of effects on protein function, including changes in protein conformation, activity, and stability. MTSET has been shown to be a reversible inhibitor of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been shown to modulate the activity of enzymes, such as the protein kinase C (PKC) family.
Biochemical and Physiological Effects:
MTSET has been shown to have a range of biochemical and physiological effects, depending on the protein target. In ion channels, MTSET can cause reversible inhibition or activation, depending on the channel type and location of the modified cysteine residue. In enzymes, MTSET can modulate activity by altering protein conformation or by blocking substrate binding. The effects of MTSET on protein-protein interactions are less well understood, but it has been suggested that it can disrupt disulfide bonds that are critical for protein complex formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTSET is its specificity for cysteine residues. This allows researchers to selectively modify a single amino acid in a protein of interest, without affecting other residues. MTSET is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of MTSET is its potential for off-target effects. The modification of cysteine residues can have unintended consequences on protein function, and it is important to carefully validate the effects of MTSET on the protein of interest.
Orientations Futures
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can target other amino acid residues, such as histidine or lysine. Another direction is the use of MTSET in conjunction with other research tools, such as site-directed mutagenesis or X-ray crystallography, to gain a better understanding of protein structure and function. Finally, the use of MTSET in drug discovery and development is an area of active research, as it has the potential to identify new targets for therapeutic intervention.
Méthodes De Synthèse
MTSET can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with 1,3,5-triazaspiro[5.5]undecane-4,6-dione. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the spirocyclic ring system. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
MTSET has been extensively studied for its potential use as a research tool in the field of biochemistry. It is commonly used as a sulfhydryl-specific reagent to modify cysteine residues in proteins. MTSET has been shown to be a useful tool for studying the structure and function of ion channels, enzymes, and receptors. It has also been used to investigate the role of cysteine residues in protein-protein interactions.
Propriétés
IUPAC Name |
4-N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-21-12-7-5-6-11(10-12)17-14-18-13(16)19-15(20-14)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHIDWHBMAEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



